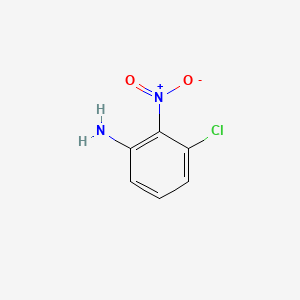
3,5-双(三氟甲基)苄基氯
描述
3,5-Bis(trifluoromethyl)benzyl chloride is a useful research compound. Its molecular formula is C9H5ClF6 and its molecular weight is 262.58 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Bis(trifluoromethyl)benzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Bis(trifluoromethyl)benzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)benzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学结构和性质
“3,5-双(三氟甲基)苄基氯” 的分子式为 C9H5ClF6,分子量为 262.579 . 它也称为“1-(氯甲基)-3,5-双(三氟甲基)苯 .
衍生物的合成
该化合物已用于制备“1-(叠氮甲基)-3,5-双(三氟甲基)苯 . 这种衍生物合成在各种化学反应和工艺中可能很有用。
在材料科学中的应用
在材料科学中,“3,5-双(三氟甲基)苄基氯” 已被用于修饰三嗪基共价有机骨架 . 该修饰隔板的高电负性和大的空间位阻成功地抑制了多硫化物的扩散,从而提高了锂硫电池的容量和循环稳定性 .
在分析化学中的应用
在分析化学中,类似的化合物如“3,5-双(三氟甲基)苄基溴” 已被用作衍生化试剂,用于通过 GC 和负化学电离质谱法检测 DNA 中的尿嘧啶 . “3,5-双(三氟甲基)苄基氯” 可能具有类似的应用。
在药物研究中的应用
在药物研究中,类似的化合物已被用于非肽类神经激肽 NK1 受体拮抗剂 L-733,060 的对映选择性合成 . “3,5-双(三氟甲基)苄基氯” 可能在类似的背景下使用。
作用机制
Target of Action
It’s known that the compound is used in the synthesis of various organic compounds .
Mode of Action
The compound is known for its high electronegativity and large steric hindrance . These properties can influence its interaction with other molecules and compounds during chemical reactions.
Biochemical Pathways
It has been used in the synthesis of a modified triazine-based covalent organic framework . This suggests that it may play a role in the formation of complex organic structures.
Result of Action
It has been used to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that it can influence the behavior of certain chemical species in a given system.
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl chloride can be influenced by various environmental factors. For instance, it’s known to be slightly soluble in water , which could affect its reactivity in aqueous environments. Additionally, safety data suggests that it should be used only outdoors or in a well-ventilated area , indicating that air circulation could impact its behavior.
安全和危害
生化分析
Biochemical Properties
3,5-Bis(trifluoromethyl)benzyl chloride plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The presence of the trifluoromethyl groups enhances the electrophilicity of the benzyl chloride, making it more reactive towards nucleophiles. This compound can interact with various enzymes and proteins, often acting as an inhibitor or a substrate. For example, it can inhibit enzymes that are involved in the metabolism of aromatic compounds by forming stable complexes with the active sites of these enzymes. The interactions between 3,5-Bis(trifluoromethyl)benzyl chloride and biomolecules are primarily driven by the electrophilic nature of the compound and the nucleophilic sites on the biomolecules .
Cellular Effects
3,5-Bis(trifluoromethyl)benzyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt normal cell signaling by binding to key signaling proteins, thereby inhibiting their function. This can lead to changes in gene expression patterns, as the affected signaling pathways are often involved in the regulation of gene transcription. Additionally, 3,5-Bis(trifluoromethyl)benzyl chloride can interfere with cellular metabolism by inhibiting enzymes that are crucial for metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 3,5-Bis(trifluoromethyl)benzyl chloride involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can form covalent bonds with the active sites of enzymes, thereby blocking substrate access and inhibiting enzyme activity. This can result in changes in gene expression, as the inhibited enzymes are often involved in the regulation of transcription factors. The trifluoromethyl groups on the compound also contribute to its high binding affinity for certain biomolecules, enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)benzyl chloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to cause sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)benzyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, the compound can cause toxic or adverse effects, such as tissue damage or disruption of normal metabolic processes. These effects are dose-dependent and can vary based on the specific animal model used in the studies .
Metabolic Pathways
3,5-Bis(trifluoromethyl)benzyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic pathways can lead to the formation of metabolites that may retain some of the biological activity of the parent compound. The interactions with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cells .
Transport and Distribution
Within cells and tissues, 3,5-Bis(trifluoromethyl)benzyl chloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its overall bioavailability and activity. The distribution of 3,5-Bis(trifluoromethyl)benzyl chloride within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)benzyl chloride can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The localization of the compound can also be influenced by its interactions with specific proteins or lipids within the cell .
属性
IUPAC Name |
1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINTXXMBRBLMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226393 | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75462-59-8 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety concerns associated with traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using 3,5-bis(trifluoromethyl)benzyl chloride? How does microflow technology offer a solution?
A1: Traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using 3,5-bis(trifluoromethyl)benzyl chloride carries a significant safety risk due to the potential formation of hydrazoic acid (HN3) []. Hydrazoic acid is a toxic and volatile compound with explosive properties, posing a hazard during large-scale production. Microflow technology offers a safer alternative by conducting the reaction in a microcapillary tube reactor []. This significantly reduces the reaction volume, thereby minimizing the amount of hydrazoic acid that could potentially accumulate in the headspace and improving the overall safety profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
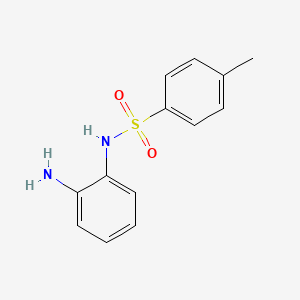



![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)
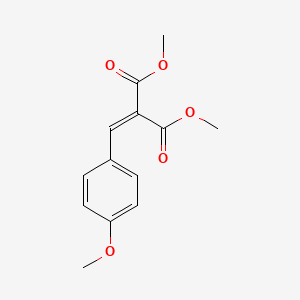

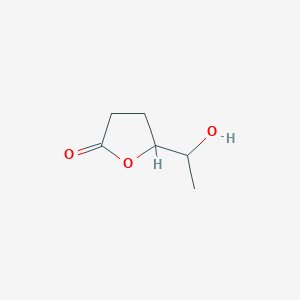
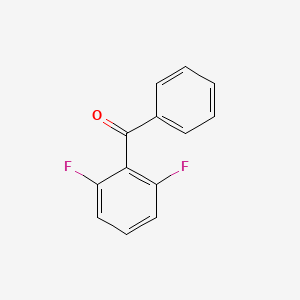
![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
